N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide
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Overview
Description
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-(4-methoxyanilino)butanamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the Schiff base linkage back to the corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(dimethylamino)benzamide
- N-[(E)-(2,4-dichlorophenyl)methylidene]-N-{4-[(E)-2-phenyldiazenyl]phenyl}amine
Uniqueness
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyanilino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyanilino)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-25-16-8-6-15(7-9-16)21-10-2-3-18(24)23-22-12-13-4-5-14(19)11-17(13)20/h4-9,11-12,21H,2-3,10H2,1H3,(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKUHHFXUWPNR-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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